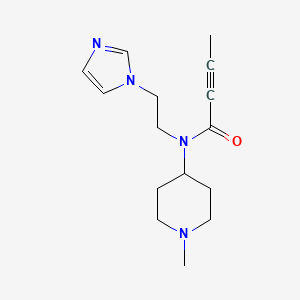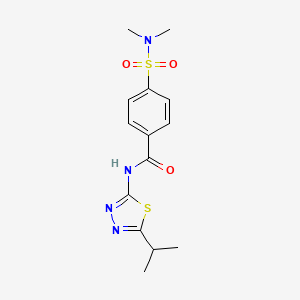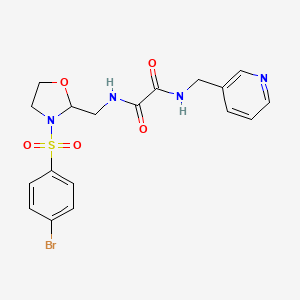![molecular formula C7H4ClIN2 B2870145 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1934794-74-7](/img/structure/B2870145.png)
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the molecular formula C7H4ClIN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Mode of Action
It’s suggested that the compound might form a hydrogen bond with a specific residue (g485) to improve its activity . More research is needed to confirm this hypothesis and to elucidate the precise interactions between the compound and its targets.
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine are currently unknown
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine typically involves the iodination and chlorination of pyrrolopyridine derivatives. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-iodosuccinimide (NIS) in dimethylformamide (DMF) at room temperature . The reaction mixture is stirred overnight, followed by the addition of a saturated sodium thiosulfate solution to quench the reaction. The product is then filtered, washed with water, and dried under vacuum to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar iodination and chlorination reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine and iodine atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura and Sonogashira coupling reactions, which are commonly used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF) are typical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are important in cancer research.
Biological Studies: The compound is used in the study of protein-ligand interactions and enzyme inhibition.
Chemical Biology: It serves as a probe in the investigation of cellular pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
4-Chloro-2-iodo-5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine: A compound with additional trifluoromethyl group, which can enhance its biological activity.
Uniqueness
5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound in the design and development of new therapeutic agents .
Eigenschaften
IUPAC Name |
5-chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-1-4-2-7(9)11-5(4)3-10-6/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYJSZJBDQBSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-({7-[(2-methylpropyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2870062.png)
![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)

![1-{6-phenyl-4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2870065.png)
![1-[(2,5-dimethylphenyl)methyl]-N-(4-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2870066.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]azetidin-3-yl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2870067.png)



![methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2870073.png)
![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)


![ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2870081.png)
